Tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate
Description
Tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate is a synthetic organic compound used in various fields of research and industry due to its unique structural properties and reactivity. The compound's piperidine ring, along with its carbamate and cyano groups, make it a versatile intermediate in organic synthesis and potential pharmaceutical applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c1-5-18(12-16)9-10-19-8-6-7-13(11-19)17-14(20)21-15(2,3)4/h13H,5-11H2,1-4H3,(H,17,20)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOTUESFSLHZDO-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1CCCC(C1)NC(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN1CCC[C@H](C1)NC(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate generally involves multi-step organic reactions. One common route begins with the preparation of piperidine derivatives. The key intermediate is then treated with tert-butyl chloroformate and cyanides under controlled temperatures and pH to form the final compound. Optimizing reaction conditions like solvent choice, temperature, and pH can significantly affect the yield and purity of the product.
Industrial Production Methods: Industrial production scales up the lab synthesis procedures, with added emphasis on efficient purification techniques like crystallization or chromatography. Advanced methodologies such as flow chemistry may also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo oxidation reactions at its tertiary butyl group or amine functionalities, often using reagents like hydrogen peroxide or sodium hypochlorite.
Reduction: The cyano group can be reduced to an amine, using agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen or adjacent carbon atoms, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: Key reagents include tert-butyl chloroformate, cyanides, alkyl halides, and various reducing or oxidizing agents. Typical conditions involve carefully controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed: Oxidation may yield alcohols or ketones, reduction typically leads to primary or secondary amines, and substitution can result in a variety of piperidine derivatives depending on the substituents introduced.
Scientific Research Applications
The compound finds applications across various domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, especially those with pharmacological activity.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as precursors to drug candidates targeting neurological disorders or cancers.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
Tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate exerts its effects primarily through interactions with specific molecular targets. The cyano and carbamate groups can form hydrogen bonds or ionic interactions with enzymes or receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways or signal transduction, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include various piperidine derivatives and carbamates, such as:
Tert-butyl N-(2-cyanoethyl)-N-piperidinylcarbamate: Similar structure but different functional group positioning.
Ethyl 2-cyano-3-(4-(tert-butylcarbamoyl)piperidin-1-yl)propanoate: Features ester and piperidine functionalities.
N-(2-cyanoethyl)-N-(3-piperidinyl)carbamate: Differing alkyl chain length and positioning.
Uniqueness: What sets tert-butyl N-[(3R)-1-[2-[cyano(ethyl)amino]ethyl]piperidin-3-yl]carbamate apart is its specific stereochemistry and the combination of functional groups, which confer unique reactivity and potential biological activity.
Hope that gives you a good overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
